molecular formula C12H19N3O2 B13426165 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid

Cat. No.: B13426165
M. Wt: 237.30 g/mol
InChI Key: MDGHMSZUJDUUDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid is a complex organic compound that features a pyrazole ring, a piperidine ring, and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Scientific Research Applications

3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:

Uniqueness

What sets 3-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and material science .

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]propanoic acid

InChI

InChI=1S/C12H19N3O2/c1-14-7-4-11(13-14)10-3-2-6-15(9-10)8-5-12(16)17/h4,7,10H,2-3,5-6,8-9H2,1H3,(H,16,17)

InChI Key

MDGHMSZUJDUUDP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.